molecular formula C20H16N4O2 B13113209 5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione CAS No. 62370-32-5

5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione

Cat. No.: B13113209
CAS No.: 62370-32-5
M. Wt: 344.4 g/mol
InChI Key: VNUNYFHHJMSWPS-UHFFFAOYSA-N
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Description

“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Pyridin-2-yl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridin-2-yl group to the indazole core.

    Addition of the Phenylamino Group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl and phenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds such as 1H-indazole, 2H-indazole, and their substituted derivatives.

    Pyridine-Containing Compounds: Compounds like pyridine, 2-pyridylamine, and their derivatives.

Uniqueness

“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indazole or pyridine derivatives.

Properties

CAS No.

62370-32-5

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

5-anilino-3-ethyl-2-pyridin-2-ylindazole-4,7-dione

InChI

InChI=1S/C20H16N4O2/c1-2-15-18-19(23-24(15)17-10-6-7-11-21-17)16(25)12-14(20(18)26)22-13-8-4-3-5-9-13/h3-12,22H,2H2,1H3

InChI Key

VNUNYFHHJMSWPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1C3=CC=CC=N3)C(=O)C=C(C2=O)NC4=CC=CC=C4

Origin of Product

United States

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